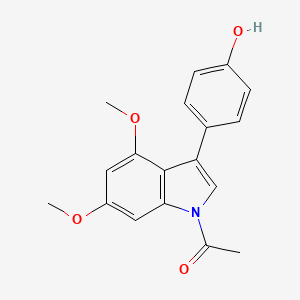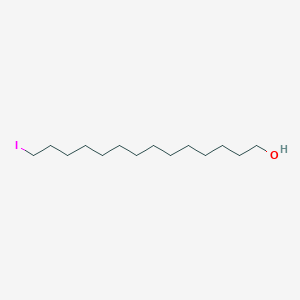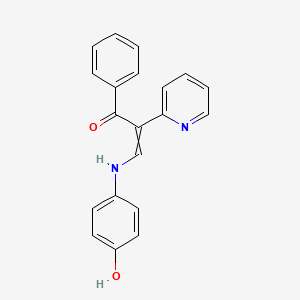![molecular formula C32H31BrN2O2 B14210234 3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)
3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- is a complex organic compound with a unique structure that includes a quinoline ring, a bromine atom, and various functional groups.
Preparation Methods
The synthesis of 3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- involves multiple steps, including the formation of the quinoline ring and subsequent functionalization. One common synthetic route involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts for coupling reactions and strong oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: This compound has been investigated for its potential use in treating tuberculosis.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the context of tuberculosis treatment, it is believed to inhibit the function of certain enzymes essential for the survival of Mycobacterium tuberculosis . The exact molecular pathways and targets are still under investigation, but its unique structure allows it to interact with multiple biological targets.
Comparison with Similar Compounds
Compared to other quinoline derivatives, 3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel- stands out due to its specific functional groups and stereochemistry. Similar compounds include:
Bedaquiline: Another quinoline derivative used in tuberculosis treatment.
Quinine: A well-known antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial drug with a similar quinoline core.
Properties
Molecular Formula |
C32H31BrN2O2 |
|---|---|
Molecular Weight |
555.5 g/mol |
IUPAC Name |
(2R)-1-(7-bromo-2-methoxyquinolin-3-yl)-4-(dimethylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol |
InChI |
InChI=1S/C32H31BrN2O2/c1-35(2)19-18-32(36,28-15-9-13-22-10-7-8-14-26(22)28)30(23-11-5-4-6-12-23)27-20-24-16-17-25(33)21-29(24)34-31(27)37-3/h4-17,20-21,30,36H,18-19H2,1-3H3/t30?,32-/m0/s1 |
InChI Key |
VTVPXQVMYBNNFL-AUPVMFHISA-N |
Isomeric SMILES |
CN(C)CC[C@](C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=C(C=CC5=C4)Br)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=C(C=CC5=C4)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)


![9-[4'-(9H-Carbazol-9-yl)[1,1'-biphenyl]-4-yl]-3-ethenyl-9H-carbazole](/img/structure/B14210165.png)
![Pyrrolidine, 1-[2-iodo-4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14210171.png)
![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![3,3'-Methylenebis[1-(5-bromopentyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14210211.png)

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
